N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide
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Overview
Description
N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can be achieved through various synthetic routes. One common method involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . This method ensures the formation of the desired benzothiazole derivative with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules, particularly in the development of new heterocyclic compounds with diverse biological activities.
Medicine: Due to its unique structure, the compound has been investigated for its potential anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting the expression of anti-apoptotic proteins . In inflammatory conditions, the compound reduces the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling pathways .
Comparison with Similar Compounds
N-[(2E)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide can be compared with other benzothiazole derivatives, such as:
2-arylbenzothiazoles: These compounds have shown significant biological activities, including antibacterial, antifungal, and anticancer properties.
Benzothiazole-2-amines: Known for their anti-inflammatory and anticancer activities, these compounds share structural similarities with this compound but differ in their specific functional groups and overall chemical properties.
Benzothiazole-2-carboxamides: These derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C15H18N2O4S2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-methoxyacetamide |
InChI |
InChI=1S/C15H18N2O4S2/c1-21-8-14(18)16-15-17(7-11-5-3-2-4-6-11)12-9-23(19,20)10-13(12)22-15/h2-6,12-13H,7-10H2,1H3 |
InChI Key |
VMKVKSZNZXDWIV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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